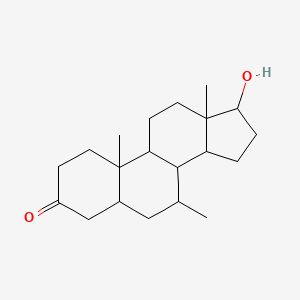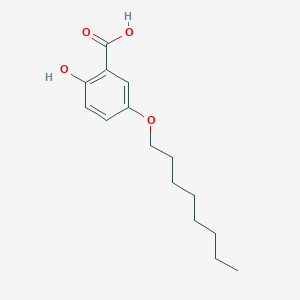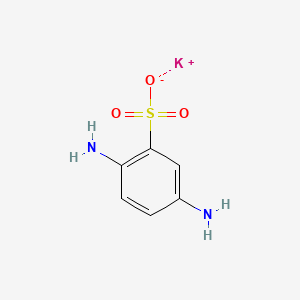
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one is an organic compound that features a chiral center, making it an interesting subject for stereochemical studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde, thiophenol, and acetone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: Benzaldehyde reacts with thiophenol to form a thioacetal intermediate. This intermediate then undergoes a condensation reaction with acetone in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
科学的研究の応用
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various binding interactions, while the chiral center may influence the compound’s stereoselectivity in biological systems. These interactions can modulate biochemical pathways and lead to specific physiological effects.
類似化合物との比較
Similar Compounds
(3S)-1,3-diphenyl-3-phenylsulfanylpropan-1-one: The enantiomer of the compound, differing in the configuration at the chiral center.
1,3-diphenylpropan-1-one: Lacks the phenylsulfanyl group, resulting in different chemical properties.
1,3-diphenyl-3-methylsulfanylpropan-1-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one is unique due to its specific stereochemistry and the presence of both phenyl and phenylsulfanyl groups
特性
CAS番号 |
74408-99-4 |
|---|---|
分子式 |
C21H18OS |
分子量 |
318.4 g/mol |
IUPAC名 |
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C21H18OS/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2/t21-/m1/s1 |
InChIキー |
XFMOIXTZMKSAPF-OAQYLSRUSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl-](/img/structure/B14438199.png)

![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)

![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)



![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)


![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)

